molecular formula C17H14FNO4 B122206 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene CAS No. 883046-50-2

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene

Cat. No. B122206
M. Wt: 315.29 g/mol
InChI Key: BFZXDHIUPNWOMT-UHFFFAOYSA-N
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Description

“8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene” is a chemical compound with the molecular formula C17H14FNO4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene” is defined by its molecular formula, C17H14FNO4 . The molecular weight of this compound is 315.30 .

Scientific Research Applications

Antitumor Activity

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, also known as S14161, has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), showing significant antitumor properties. A study by Yin et al. (2013) demonstrated that an analogue of S14161, 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), exhibited enhanced antiproliferative activities against various tumor cell lines, including those from human umbilical vein epithelial cells (HUVEC), indicating potential anti-angiogenesis activity. This suggests its application in cancer treatment and research (Yin et al., 2013).

Synthesis and Stereochemistry

The efficient synthesis of S14161 and its enantiomers has been explored to understand their effects on tumor cell lines. Yin et al. (2013) developed a novel synthesis for (R)-S14161 and (S)-S14161, using a chemical resolution and derivation strategy. The synthesis involved a tandem oxa-Michael–Henry reaction, allowing for a detailed study of the stereochemistry of these molecules and their potential impact on human myeloma cells (Yin et al., 2013).

Radiochemical Synthesis for Imaging

The radiochemical synthesis of 8-ethoxy-2-(4-[18 F]fluorophenyl)-3-nitro-2H-chromene, known as 18 F-EFPNC, has been investigated for potential use in imaging. Liu et al. (2017) described the preparation of 18 F-EFPNC through a nucleophilic substitution reaction, optimized for high radiochemical yields and purity, indicating its feasibility for future imaging applications (Liu et al., 2017).

Effect on Lung Adenocarcinoma Cells

Research by Tian et al. (2019) on the effects of BENC-511, an analogue of S14161, on A549 human lung adenocarcinoma cells revealed that it inhibited cell viability in a concentration- and time-dependent manner. The study provides insights into the mechanism of action of this compound, including its impact on cell cycle arrest and apoptosis (Tian et al., 2019).

Antimicrobial Applications

Andrade et al. (2019) explored the potential of nitro-compounds, including derivatives of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, as antimicrobial agents against nosocomial pathogens. The study highlights the design, synthesis, and in vitro effectiveness of these compounds, providing a foundation for their use in combating hospital-acquired infections (Andrade et al., 2019).

Safety And Hazards

Safety Data Sheets (SDS) for “8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene” are available online . These sheets provide information about the hazards of the compound and the necessary safety precautions.

properties

IUPAC Name

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-2-22-15-5-3-4-12-10-14(19(20)21)16(23-17(12)15)11-6-8-13(18)9-7-11/h3-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZXDHIUPNWOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SQ Yin, CF Zhang, X Mao, ZP Liu - Tetrahedron: Asymmetry, 2013 - Elsevier
Racemic 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) was recently identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K). In order to investigate the effects of …
Number of citations: 5 www.sciencedirect.com
SQ Yin, M Shi, TT Kong, CM Zhang, K Han… - Bioorganic & medicinal …, 2013 - Elsevier
The small chemical compound 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) was recently identified as an inhibitor of the phosphoinositide 3-kinase (PI3K). In the present …
Number of citations: 53 www.sciencedirect.com
D Zhang, Y Ma, Y Liu, ZP Liu - Archiv der Pharmazie, 2014 - Wiley Online Library
3‐Nitro‐2H‐chromenes have recently been identified as a novel class of potent antitumor agents. In view of the favorable effects shown by sulfonylhydrazones and acylhydrazones, we …
Number of citations: 50 onlinelibrary.wiley.com
S Tan, F He, T Kong, J Wu, Z Liu - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
As a continuous research for the discovery of coumarin-based targeted anticancer agents, we designed and synthesized a series of novel histone deacetylases (HDAC) inhibitors using …
Number of citations: 17 www.sciencedirect.com
X Mao, TW Wood, X Wang, J St-Germain, MF Moran… - Blood, 2008 - Elsevier
D-cyclins are universally dysregulated in multiple myeloma and frequently over-expressed in acute leukemia. Therefore, to better understand the regulation of the D-cyclins and identify …
Number of citations: 2 www.sciencedirect.com
R Vroemans, W Dehaen - Targets in Heterocyclic Systems, 2018 - lirias.kuleuven.be
A large variety of natural products and medicinal drugs have chromene and chromane cores incorporated in their structures. Because of their high and versatile reactivity, and simple …
Number of citations: 12 lirias.kuleuven.be
X Mao, TE Wood, R Hurren, J Tong, X Wang… - Blood, 2009 - Elsevier
Abstract 2036 Poster Board II-13 D-cyclins are universally dysregulated in multiple myeloma and frequently over-expressed in acute leukemia. To better understand the regulation of D-…
Number of citations: 3 www.sciencedirect.com
H Tian, Y Zhang, Q Zhang, S Li, Y Liu, X Han - Bioscience trends, 2019 - jstage.jst.go.jp
The small chemical compound 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) was recently identified as an inhibitor of phosphoinositide 3-kinase (PI3K) and reported to …
Number of citations: 8 www.jstage.jst.go.jp
Y Zhang, Q Zhang, S Li, Y Liu, X Han… - BioScience …, 2019 - search.ebscohost.com
The small chemical compound 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene (S14161) was recently identified as an inhibitor of phosphoinositide 3-kinase (PI3K) and reported to …
Number of citations: 2 search.ebscohost.com
H Nakabayashi, R Fushitani - Neuro-oncology, 2014 - ncbi.nlm.nih.gov
BACKGROUND: Glioblastoma is the most common and aggressive form of malignant glioma and is very difficult to treat. Controlling glioblastoma cell invasion and angiogenesis is …
Number of citations: 3 www.ncbi.nlm.nih.gov

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